Norviburtinal
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclopenta[c]pyran-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2/c10-5-8-2-1-7-3-4-11-6-9(7)8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMFZTBAWYVGGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C2C1=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327807 | |
| Record name | Norviburtinal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85051-41-8 | |
| Record name | Norviburtinal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Isolation and Advanced Characterization of Norviburtinal
Spectroscopic and Advanced Analytical Characterization
Ultra-High-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry for Metabolite Profiling
Metabolite profiling, a key aspect of understanding the chemical composition of a biological sample, has been significantly advanced by the coupling of ultra-high-performance liquid chromatography (UHPLC) with high-resolution mass spectrometry (HRMS). This powerful combination allows for the rapid separation and sensitive detection of numerous compounds within a complex mixture, such as a plant extract. mdpi.comamericanpharmaceuticalreview.com In the context of Norviburtinal, UHPLC-HRMS is instrumental in identifying its presence within the broader metabolic profile of its natural sources, such as Kigelia africana and Rehmannia glutinosa. mdpi.comscirp.org
The process begins with the isolation of this compound from its plant source. A common initial step involves the extraction of the plant material, such as the root barks of Kigelia pinnata or the roots of Rehmannia glutinosa, using organic solvents of increasing polarity. mdpi.commac-mod.com For instance, crude extracts of Kigelia pinnata stem bark have been prepared using solvents like dichloromethane (B109758). researcher.life Similarly, bioassay-guided fractionation of Rehmannia glutinosa root extract has utilized sequential solvent partitioning with dichloromethane, ethyl acetate (B1210297), and n-butanol, with the dichloromethane fraction showing significant activity. researchgate.netbibliotekanauki.pl
Following initial extraction, column chromatography is a widely used technique to separate the components of the extract. mdpi.comresearchgate.net Fractions are collected and their purity is often assessed by thin-layer chromatography (TLC). mac-mod.com Through these purification steps, this compound can be isolated as a pure compound, often appearing as yellow shining needles. mdpi.com Its structural identity is then confirmed using methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS). mac-mod.comresearchgate.netbibliotekanauki.pl
Detailed Research Findings
Research into the chemical constituents of Rehmannia glutinosa has identified this compound as a degradation product of catalpol (B1668604) under simulated processing conditions. scirp.org In one study, an ultra-performance liquid chromatography coupled with a photodiode array detector (UPLC-PDA) method was established to monitor the dynamic changes of various components during processing. scirp.org This study successfully isolated and identified this compound, providing crucial mass spectrometry data.
The UHPLC-HRMS analysis is particularly suited for complex plant extracts. In a comprehensive metabolite profiling of Kigelia africana stem bark, UHPLC-HRMS revealed the presence of 63 secondary metabolites, including iridoids, naphthoquinones, and others. mdpi.com While this study did not focus solely on this compound, the methodology employed is representative of how this compound would be analyzed in a complex matrix. The chromatographic separation is typically achieved on a reversed-phase column, such as a C18 column. mdpi.com A gradient elution with a mobile phase consisting of acidified water and an organic solvent like acetonitrile (B52724) allows for the separation of compounds with varying polarities. mdpi.com The high-resolution mass spectrometer then provides accurate mass measurements, enabling the confident identification of the compounds.
Below are interactive data tables detailing a representative UHPLC-HRMS method suitable for the analysis of this compound and the specific mass spectrometry data obtained for the compound.
Table 1: Representative UHPLC-HRMS Method Parameters for Metabolite Profiling
| Parameter | Value |
| Chromatography System | Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Mass Spectrometer | High-Resolution Mass Spectrometry (HRMS) |
| Column | Kromasil EternityXT C18 (1.8 µm, 2.1 × 100 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Gradient Program | 0-1 min, 5% B; 1-20 min, 5-30% B; 20-25 min, 30-50% B; 25-30 min, 50-70% B; 30-33 min, 70-95% B |
| Ionization Mode | Positive Ion Mode (for this compound) |
This table represents a typical method used for the analysis of plant extracts containing compounds similar to this compound, based on published research. mdpi.com
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Compound | Molecular Formula | Mass Measurement (m/z) | Ion |
| This compound | C₉H₆O₂ | 147.0442 | [M+H]⁺ |
Data obtained from the analysis of catalpol degradation products in Rehmannia glutinosa. scirp.org
Pharmacological Activities and Biological Efficacy of Norviburtinal
Antineoplastic and Cytotoxic Potentials
Norviburtinal has been identified as a significant bioactive constituent with cytotoxic properties against various cancer cells. mdpi.comresearchgate.netnih.govthieme-connect.com Its antineoplastic activities have been characterized through in vitro studies that highlight its ability to inhibit the growth of malignant cells. scialert.net
The cytotoxic effects of this compound have been evaluated against a panel of cancer cell lines using the Sulphorhodamine B (SRB) assay, a method used to measure drug-induced cytotoxicity and cell proliferation. mdpi.comnih.govthieme-connect.comchemfaces.com These investigations were often part of bioassay-guided fractionation studies of plant extracts to identify the most active components. researchgate.netnih.govthieme-connect.com
Crude dichloromethane (B109758) extracts from the stem bark and fruit of Kigelia pinnata demonstrated cytotoxic activity against several cultured human melanoma cell lines, including G361, StML11a, and C32. mdpi.com Subsequent analysis identified this compound as the most potent cytotoxic compound within these extracts. mdpi.comresearchgate.netnih.gov However, it was noted that this compound displayed limited selectivity specifically for melanoma cell lines. mdpi.comnih.govthieme-connect.comchemfaces.com In one study, the dichloromethane extract of the stem bark showed cytotoxicity against the G361 human melanoma cell line with an IC₅₀ value of 2.3 ± 0.1 µg/mL; the isolated this compound from this extract exhibited an IC₅₀ value of 3.25 ± 0.97 µg/mL against the same cell line. researchgate.net
The cytotoxic activity of extracts containing this compound was also assessed against a renal carcinoma cell line (ACHN) and other malignant cells, such as Colo 668 and Chinese Hamster Ovary (CHO) cells. mdpi.com Extracts from Kigelia africana have shown potential in studies involving renal carcinoma models. mdpi.comnih.govcore.ac.uk The broad-spectrum activity of the crude extracts suggests that this compound contributes to a generalized cytotoxic effect against various types of cancer cells. mdpi.com
Interactive Table: In Vitro Cytotoxicity of this compound and Associated Extracts
| Cell Line | Cancer Type | Test Substance | IC₅₀ (µg/mL) | Source |
| G361 | Human Melanoma | Dichloromethane Extract | 2.3 ± 0.1 | researchgate.net |
| G361 | Human Melanoma | This compound | 3.25 ± 0.97 | researchgate.net |
| StML11a | Human Melanoma | Dichloromethane Extract | Activity noted | mdpi.com |
| C32 | Human Melanoma | Dichloromethane Extract | Activity noted | mdpi.com |
| ACHN | Renal Carcinoma | Dichloromethane Extract | Activity noted | mdpi.com |
The cytotoxic activity of this compound is directly linked to its antiproliferative effects, which involve the inhibition of cancer cell growth and proliferation. nih.govcore.ac.uknih.gov Studies have demonstrated that extracts of Kigelia africana, where this compound is a key component, can significantly inhibit the proliferation of various carcinoma cell lines. nih.govcore.ac.uk The compound is considered a potent antiproliferative agent, although its activity is part of a complex mixture of phytochemicals within the plant. scialert.netcore.ac.uk
Melanoma Cell Line Responses
Antiproliferative Effects on Malignant Cell Growth
Pro-angiogenic Effects and Vascular Modulation
In a distinct and seemingly contradictory line of research, this compound has been found to possess significant pro-angiogenic properties. chemfaces.comresearchgate.net Angiogenesis, the formation of new blood vessels, is a critical process in contexts such as wound healing. chemfaces.comresearchgate.net
This discovery was made during the bioassay-guided fractionation of an aqueous extract from the root of Rehmannia glutinosa, a plant used in traditional Chinese medicine to promote wound healing. chemfaces.comresearchgate.net this compound was isolated and identified for the first time in this plant and was shown to be a principal component responsible for its pro-angiogenic activity. researchgate.netfrontiersin.org
The pro-angiogenic effect was demonstrated using an in vivo zebrafish embryo model. researchgate.netsemanticscholar.orgacademicjournals.org In this model, this compound significantly promoted the formation of capillary sprouts in the sub-intestinal vessels. researchgate.net As with its cytotoxic properties, it was noted that this compound was likely not the sole active component responsible for the total angiogenic effect of the Rehmannia glutinosa extract. chemfaces.comresearchgate.net
Interactive Table: Pro-angiogenic Activity of this compound
| Biological Model | Concentration | Observed Effect | Significance | Source |
| Zebrafish Embryo | 50 µg/mL | Significant increase in capillary sprout formation | p < 0.001 | chemfaces.comresearchgate.net |
In Vivo Angiogenesis Assays in Zebrafish Embryo Models
The pro-angiogenic potential of this compound has been specifically investigated using in vivo zebrafish embryo models, which are well-established for studying vascular development. academicjournals.org Research utilized transgenic TG(fli1:EGFP)(y1)/+(AB) zebrafish embryos, where endothelial cells express an enhanced green fluorescent protein, allowing for direct visualization of blood vessel formation under fluorescence microscopy. researchgate.netnih.gov In a pivotal study, this compound was isolated from the root of Rehmannia glutinosa through a bioassay-guided fractionation process. researchgate.netnih.gov The aqueous extract of Rehmannia glutinosa root was first observed to have a significant angiogenic effect, which led to further partitioning. researchgate.net The dichloromethane fraction proved most potent, and subsequent column chromatography isolated this compound as a key active component. researchgate.netnih.gov
When tested in the zebrafish model, purified this compound demonstrated a significant, novel angiogenesis effect. researchgate.netnih.gov This effect was quantified by observing the formation of capillary sprouts in the sub-intestinal vessel (SIV) region of the embryos. nih.gov The study marked the first time this compound was identified in Rehmannia glutinosa extract and the first report of its pro-angiogenic activity. nih.gov
| Compound | Experimental Model | Concentration | Observed Effect | Significance | Source |
|---|---|---|---|---|---|
| This compound | Transgenic TG(fli1:EGFP)(y1)/+(AB) Zebrafish Embryos | 50 µg/ml | Increase in capillary sprout formation in the sub-intestinal vessel (SIV). | p < 0.001 | researchgate.netnih.govfrontiersin.org |
Influence on Capillary Sprout Formation and Vascular Development
This compound's primary influence on vascular development, as observed in research, is its ability to promote capillary sprout formation. researchgate.netfrontiersin.org Angiogenesis by sprouting is a fundamental process where new blood vessels emerge from pre-existing ones. mdpi.com The study on this compound using the zebrafish model focused specifically on the sub-intestinal vessels (SIVs), a common site for evaluating angiogenic activity. nih.govfrontiersin.org
At a concentration of 50 µg/ml, this compound significantly increased the number of capillary sprouts in the SIVs of zebrafish embryos at 72 hours post-fertilization. researchgate.netnih.gov This stimulation of sprouting is a direct indicator of pro-angiogenic activity, suggesting that this compound can positively modulate the complex processes of vascular development. researchgate.net While this compound was identified as a potent inducer of angiogenesis, the bioassay-guided fractionation also suggested it was not the sole active component responsible for the total angiogenic effect of the crude Rehmannia glutinosa extract. nih.gov
Other Biologically Significant Activities Associated with this compound's Presence in Complex Matrices
Modulation of Inflammatory Processes
This compound is a known constituent of plants, such as Kigelia africana and Rehmannia glutinosa, which are used in traditional medicine for their anti-inflammatory properties. researchgate.netresearchgate.netijpbr.in However, studies on the direct anti-inflammatory activity of isolated this compound are limited. Research into the anti-inflammatory properties of Rehmannia glutinosa involved a bioassay-guided fractionation to screen for inhibition of nitric oxide (NO) production in murine macrophages. researchgate.net This investigation revealed that the most potent anti-inflammatory effect was localized to a different sub-fraction (C3) than the one containing this compound (C2). researchgate.net This suggests that while this compound is present in a plant with recognized anti-inflammatory effects, other compounds within the plant matrix may be primarily responsible for this specific activity. researchgate.net Similarly, extracts of Kigelia africana are reported to have anti-inflammatory properties, but this activity is attributed to the complex mixture of phytochemicals present, which includes this compound among many others. researchgate.netijpbr.in
Evaluation of Antimicrobial Properties
The antimicrobial properties of plant extracts containing this compound have been a subject of scientific investigation. researchgate.netmdpi.com Notably, extracts from the fruit, stem bark, and roots of Kigelia africana, a known source of this compound, have demonstrated antimicrobial effects against various Gram-positive and Gram-negative bacteria. mdpi.comnih.gov The medicinal properties of the plant are attributed to a wide array of secondary metabolites, including this compound. mdpi.com
Assessment of Antioxidant Capacity
This compound is found in plant matrices, particularly from Kigelia pinnata (an alternative name for Kigelia africana), that exhibit significant antioxidant activity. researchgate.netnih.govmdpi.com Studies evaluating the antioxidant capacity of K. pinnata fruit extracts have utilized various assays, including DPPH free radical scavenging and ferric ion-reducing antioxidant power. mdpi.com The results indicated that methanolic and water extracts of mature fruits possess high antioxidant capacity, which was attributed to their rich content of antioxidant compounds like total phenolics and flavonoids. mdpi.comscilit.com While this compound itself is a naphthoquinone and not a phenolic or flavonoid, its presence is characteristic of the phytochemical profile of these antioxidant-rich extracts. nih.govmdpi.com These findings suggest that this compound is a component of a complex mixture that, as a whole, functions as a potent natural antioxidant. scilit.com
Investigations into Wound Healing Potentials
The potential of this compound in wound healing is strongly suggested by its demonstrated pro-angiogenic activity. researchgate.netfrontiersin.org The process of wound healing is complex and occurs in overlapping phases, including inflammation, proliferation, and remodeling. frontiersin.org Angiogenesis, the formation of new blood vessels, is a critical event during the proliferation phase, as it is essential for the formation of new granulation tissue, which fills the wound space. frontiersin.orgmdpi.com
The initial investigation that identified this compound's effect on blood vessel formation was driven by the ethnopharmacological use of its source plant, Rehmannia glutinosa, as a traditional agent for wound healing. researchgate.netnih.gov By significantly promoting capillary sprout formation, this compound can be inferred to contribute to the revascularization of injured tissue, a key step for providing oxygen and nutrients necessary for repair. researchgate.netfrontiersin.org Therefore, the pro-angiogenic efficacy of this compound provides a clear mechanistic link to the wound healing potential observed in the complex plant extracts from which it is derived. frontiersin.orgscispace.comgrafiati.com
Mechanistic Investigations of Norviburtinal S Action
Elucidation of Cellular and Molecular Pathways Underlying Cytotoxicity
Research has established that Norviburtinal possesses cytotoxic properties against various human cancer cell lines. scispace.comnih.gov Bioassay-guided fractionation of extracts from Kigelia pinnata identified this compound as a principal active agent responsible for the observed toxicity towards cultured cancer cells, including melanoma. scispace.comnih.gov However, while its cytotoxic potential is recognized, the specific molecular pathways through which it exerts these effects are not yet fully detailed in the existing scientific literature.
Table 1: Reported Cytotoxic Activity of this compound
| Cell Line | Description | Assay Used | Reported Activity | Reference |
|---|---|---|---|---|
| Melanoma Cell Lines | Human Skin Cancer | Sulphorhodamine B (SRB) assay | Identified as the most active cytotoxic compound from tested extracts, though with little selectivity for melanoma specifically. | ijpsonline.comscispace.comnih.gov |
| Various Cancer Cell Lines | Human Cancer | Sulphorhodamine B (SRB) assay | Showed in vitro cytotoxic activity. | scispace.com |
Apoptosis, or programmed cell death, is a common mechanism by which cytotoxic agents eliminate cancer cells. This process can be initiated through two main routes: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. frontiersin.orgijpbr.in Both pathways converge on the activation of a cascade of cysteine proteases known as caspases, which execute the dismantling of the cell. dntb.gov.uafrontiersin.org The intrinsic pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. frontiersin.orgmdpi.comoncotarget.com The tumor suppressor protein p53 also plays a crucial role by responding to cellular stress and DNA damage to trigger cell cycle arrest or apoptosis. pharmgkb.orgfrontiersin.org
While related naphthoquinone compounds found in Kigelia africana are suggested to exert anticancer effects through the modulation of apoptotic pathways, specific studies detailing this compound's direct impact on these mechanisms are lacking. mdpi.com There is currently no direct evidence to specify whether this compound activates initiator caspases (like caspase-8 or -9) or executioner caspases (like caspase-3), or how it may influence the balance of Bcl-2 family proteins to induce apoptosis.
The cell cycle is a series of events that leads to cell division and replication. It is controlled by checkpoints that ensure the fidelity of DNA replication and chromosome segregation. nih.gov Cytotoxic agents can induce cell cycle arrest at various phases (G1, S, or G2/M), providing time for DNA repair or, if the damage is too severe, triggering apoptosis. scispace.comnih.gov This arrest is often mediated by the activation of checkpoint kinases and the tumor suppressor p53, which can halt cycle progression. nih.govmdpi.com
As with its role in apoptosis, the specific mechanisms by which this compound may induce cell cycle arrest in cancer cells have not been experimentally determined. It is unknown whether this compound causes cell accumulation in a particular phase of the cell cycle or which molecular regulators it might target to achieve this effect.
Apoptosis Induction Pathways
Identification of Biological Targets and Signaling Cascades in Angiogenesis Promotion
In contrast to its cytotoxic effects, this compound has been identified as a novel promoter of angiogenesis, the physiological process through which new blood vessels form from pre-existing ones. This discovery was made through bioassay-guided fractionation of Rehmannia glutinosa root, where this compound was isolated as a major active component possessing a significant pro-angiogenic effect in a zebrafish embryo model. researchgate.net
Table 2: Evidence for Pro-Angiogenic Effects of this compound
| Model System | Observation | Reference |
|---|---|---|
| Transgenic TG(fli1:EGFP) Zebrafish Embryos | Significantly increased capillary sprout formation in the sub-intestinal vessel (SIV) region at a concentration of 50 μg/ml. | researchgate.net |
The molecular pathways governing angiogenesis are complex and typically involve the activation of endothelial cells by growth factors, most notably Vascular Endothelial Growth Factor (VEGF). nih.govmdpi.complos.org Binding of VEGF to its receptors (VEGFRs) on endothelial cells triggers downstream signaling cascades that promote cell proliferation, migration, and tube formation. frontiersin.org Key signaling pathways implicated in this process include the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathways. frontiersin.orgmdpi.comnih.govnih.gov
While direct mechanistic studies on this compound are limited, it has been reported to promote angiogenesis alongside other compounds that are known to act through crucial pro-angiogenic signaling pathways, including Hypoxia-Inducible Factor-1α (HIF-1α), Akt/mTOR/p70S6K, and MAPK signaling pathways. researchgate.netchemfaces.com Therefore, it is plausible that this compound exerts its pro-angiogenic effects by modulating one or more of these cascades, potentially leading to an increase in the expression or activity of key angiogenic factors like VEGF.
Molecular Mechanisms of Anti-inflammatory or Antimicrobial Effects
Despite being isolated from plants with well-documented traditional uses in treating inflammation and infections, there is currently no direct scientific evidence attributing anti-inflammatory or antimicrobial properties to this compound itself. Research into the bioactive constituents of Rehmannia glutinosa and Kigelia pinnata has identified other compounds as being responsible for these specific effects.
In the case of Rehmannia glutinosa, bioassay-guided fractionation for anti-inflammatory activity led to the isolation of a sub-fraction containing rehmapicrogenin. capes.gov.br This component, and not this compound, was shown to exert anti-inflammatory effects by inhibiting the production of nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and the pro-inflammatory cytokine Interleukin-6 (IL-6). capes.gov.br Other compounds from Rehmannia glutinosa, such as catalpol (B1668604), are also known to possess anti-inflammatory properties through the modulation of NF-κB and MAPK pathways. taylorandfrancis.comijpsonline.comrestorativemedicine.org
Similarly, studies on Kigelia pinnata have identified several compounds responsible for its antibacterial and antifungal activities. These include naphthoquinones (kigelinone, dehydro-α-lapachone, lapachol) and phenylpropanoids (p-coumaric acid, ferulic acid, caffeic acid). scispace.comnih.gov this compound was not identified among the active antimicrobial constituents in these studies.
Table 3: Bioactive Compounds with Established Anti-inflammatory or Antimicrobial Activity from this compound's Plant Sources
| Plant Source | Compound | Demonstrated Activity | Reference |
|---|---|---|---|
| Rehmannia glutinosa | Rehmapicrogenin | Anti-inflammatory (inhibits iNOS, COX-2, IL-6) | capes.gov.br |
| Rehmannia glutinosa | Catalpol | Anti-inflammatory (inhibits NF-κB, MAPK pathways) | taylorandfrancis.comrestorativemedicine.org |
| Kigelia pinnata | Kigelinone | Antibacterial & Antifungal | scispace.comnih.gov |
| Kigelia pinnata | Dehydro-α-lapachone | Antibacterial & Antifungal | scispace.com |
| Kigelia pinnata | Lapachol | Antibacterial & Antifungal | scispace.comnih.gov |
| Kigelia pinnata | p-Coumaric acid | Antibacterial & Antifungal | scispace.comnih.gov |
| Kigelia pinnata | Ferulic acid | Antibacterial & Antifungal | scispace.comnih.gov |
Structure Activity Relationship Sar Studies and Analog Development
Determination of Critical Pharmacophoric Features for Bioactivity
Based on available research, specific pharmacophoric features of Norviburtinal that are critical for its bioactivity have not yet been explicitly determined through comprehensive SAR studies. Scientific literature to date has primarily focused on the isolation of this compound from natural sources, such as Kigelia pinnata and Rehmannia glutinosa, and the initial assessment of its biological effects, including cytotoxic and angiogenic properties. researchgate.netresearchgate.net
While the inherent structure of this compound is responsible for its observed activities, detailed studies identifying the specific functional groups or structural motifs essential for target interaction and the elicitation of a biological response are not extensively documented in publicly accessible research. Future research involving computational modeling and the synthesis of targeted analogs is necessary to delineate the precise pharmacophore of this compound.
Rational Design and Synthesis of this compound Derivatives and Analogs
The rational design and synthesis of derivatives and analogs are a cornerstone of drug discovery, enabling the optimization of a lead compound's pharmacological profile. However, a review of the current scientific literature indicates a significant lack of studies dedicated to the rational design and synthesis of this compound derivatives. Research has predominantly centered on the isolation and characterization of the natural product itself rather than the chemical modification of its structure to explore potential enhancements in its biological activity. thieme-connect.com
Comparative Pharmacological Evaluation of Modified Structures
A direct comparative pharmacological evaluation of a series of modified this compound structures is not available in the current body of scientific literature. Such studies are contingent on the successful synthesis of this compound derivatives, which, as noted, has not been a primary focus of research to date.
Future research endeavors should prioritize the synthesis of a library of this compound analogs. The subsequent comparative evaluation of these compounds for their cytotoxic, angiogenic, and other potential therapeutic effects would be invaluable. This would not only shed light on the structure-activity relationships but also pave the way for the identification of new, more effective therapeutic agents.
Preclinical Research and Translational Perspectives of Norviburtinal
In Vivo Efficacy Studies in Relevant Animal Disease Models
Preclinical in vivo studies are fundamental for establishing the physiological effects and therapeutic potential of a novel compound. For Norviburtinal, the primary evidence of in vivo efficacy comes from studies on angiogenesis, a critical process in both normal physiological functions, like wound healing, and pathological conditions.
The most definitive in vivo research on this compound has utilized the zebrafish (Danio rerio) embryo model. nih.govacademicjournals.orgacademicjournals.org Zebrafish are a well-established model in developmental biology and toxicology due to their rapid development and transparent embryos, which allow for real-time observation of organogenesis, including blood vessel formation. academicjournals.orgacademicjournals.org In a key study, this compound, isolated from the root of Rehmannia glutinosa, was shown to exhibit a significant pro-angiogenic effect. nih.gov The study, which employed transgenic zebrafish with fluorescently labeled blood vessels, demonstrated that this compound increased the formation of capillary sprouts in the sub-intestinal vessel region. nih.gov This finding is particularly relevant to the traditional use of Rehmannia glutinosa in wound-healing formulations, as angiogenesis is a vital component of tissue repair. nih.govfrontiersin.orgfrontiersin.org
While the zebrafish model provides strong evidence for this compound's pro-angiogenic activity, research in mammalian models is less direct. Studies on crude extracts of plants containing this compound have shown promise. For instance, a topical formulation containing Rehmannia glutinosa promoted wound healing in a diabetic foot ulcer rat model, a process where enhanced angiogenesis is beneficial. frontiersin.org However, it is important to note that these effects are due to the entire extract, and bioassay-guided fractionation has suggested that this compound is not the sole active component responsible for the total angiogenic effect of the Rehmannia glutinosa extract. nih.gov
In the context of cancer, while this compound has demonstrated in vitro cytotoxicity against various cancer cell lines, including melanoma, there is a lack of published in vivo studies using isolated this compound in animal cancer models to confirm this anticancer potential. nih.govresearchgate.net Research on extracts of Kigelia pinnata, another source of this compound, has shown some antineoplastic activity in animal models, but again, this cannot be solely attributed to this compound. pharmacognosyjournal.com
The following table summarizes the key in vivo efficacy findings for this compound and related extracts.
| Compound/Extract | Animal Model | Disease/Process Modelled | Key Findings | Reference(s) |
| This compound | Transgenic Zebrafish (Danio rerio) Embryo | Angiogenesis | Significantly increased capillary sprout formation, demonstrating a pro-angiogenic effect. | nih.gov |
| Rehmannia glutinosa Extract | Rat | Diabetic Foot Ulcer / Wound Healing | Facilitated tissue regeneration and more solid granulation tissue formation. | frontiersin.org |
| Kigelia pinnata Extract | Mouse | Lewis Lung Carcinoma | Displayed strong antineoplastic activity, increasing lifespan and inhibiting tumor growth. | pharmacognosyjournal.com |
Potential as a Lead Compound for Therapeutic Development
A lead compound is a chemical entity that shows promising biological activity and serves as a starting point for modification to produce a drug candidate with improved efficacy, selectivity, and pharmacokinetic properties. chemfaces.com The preclinical data on this compound suggests its potential as a lead compound in at least two distinct therapeutic areas.
Firstly, its demonstrated pro-angiogenic properties make it a candidate for developing therapies for conditions characterized by insufficient blood vessel growth, such as chronic wounds, ischemic diseases, and certain types of tissue injury. nih.govfrontiersin.orgfrontiersin.org The process of wound healing is complex, involving inflammation, proliferation, and remodeling, with angiogenesis being a crucial element of the proliferative phase. mdpi.com A therapeutic agent that can promote controlled angiogenesis could significantly accelerate healing, particularly in compromised patients such as those with diabetes. mdpi.com The isolation of this compound as an active pro-angiogenic molecule from a traditionally used wound-healing herb provides a strong rationale for its development in this area. nih.govfrontiersin.org
Secondly, the in vitro cytotoxic activity of this compound against cancer cell lines suggests its potential as a lead for the development of new anticancer agents. nih.govresearchgate.net Many successful chemotherapeutic drugs are derived from natural products. The challenge with this compound in this context is its reported lack of selectivity for melanoma cell lines in some in vitro studies, indicating that medicinal chemistry efforts would be required to enhance its specificity for cancer cells while minimizing effects on healthy cells. nih.gov Furthermore, HPLC analysis of crude extracts of Kigelia pinnata indicated that the amount of this compound present did not account for the total cytotoxic activity of the extract, suggesting that other compounds may contribute to its effects or act synergistically. nih.gov
The development of this compound as a lead compound would involve synthesizing analogues to explore structure-activity relationships, aiming to optimize its biological activity and drug-like properties.
Pharmacokinetic and Pharmacodynamic Considerations in Preclinical Assessment
For any potential lead compound, a thorough understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) properties is essential for its translation into a viable therapeutic. Pharmacokinetics describes the journey of a drug through the body (absorption, distribution, metabolism, and excretion - ADME), while pharmacodynamics refers to the effects of the drug on the body. biotechfarm.co.ilveteriankey.com
Currently, there is a notable absence of published data on the specific pharmacokinetic and pharmacodynamic parameters of isolated this compound in preclinical animal models.
Pharmacokinetic (PK) Considerations: A typical preclinical PK study would involve administering this compound to animal models (such as rats or mice) to determine key parameters. biotechfarm.co.ilfda.gov These would include:
Absorption: How well is this compound absorbed after oral or other routes of administration?
Distribution: Where does the compound travel in the body? Does it reach the target tissues (e.g., a wound site or a tumor) in sufficient concentrations?
Metabolism: How is this compound broken down by the body? Are its metabolites active or inactive?
Excretion: How is the compound and its metabolites eliminated from the body?
Half-life (t½): How long does the compound remain in the body at therapeutic concentrations?
This information is critical for designing dosing regimens and for understanding the potential for drug-drug interactions. The lack of this data for this compound represents a significant gap in its preclinical assessment.
Pharmacodynamic (PD) Considerations: Pharmacodynamic studies aim to elucidate the mechanism of action of a compound in vivo. bccrc.canih.gov For this compound, this would involve:
Target Engagement: Does this compound interact with its molecular target(s) in a living organism to produce the desired effect (e.g., promoting angiogenesis or inducing cancer cell death)?
Dose-Response Relationship: What is the relationship between the dose of this compound administered and the magnitude of its biological effect?
Mechanism of Action: While in vitro studies can suggest pathways, in vivo PD studies are needed to confirm the mechanism. For its pro-angiogenic effects, this would involve investigating signaling pathways such as those involving Vascular Endothelial Growth Factor (VEGF) in the context of a whole organism.
The integration of PK and PD data (PK/PD modeling) is a powerful tool in preclinical development, as it helps to predict the therapeutic window and optimize dosing schedules to maximize efficacy while minimizing potential toxicity. bccrc.canih.gov The advancement of this compound from a bioactive natural product to a clinical candidate will be heavily dependent on future research dedicated to thoroughly characterizing its pharmacokinetic and pharmacodynamic profiles.
Advanced Analytical Methodologies for Norviburtinal in Biological Systems
Quantitative Determination of Norviburtinal in Complex Biological Matrices
The accurate quantification of this compound in complex biological matrices, such as plasma, urine, or tissue homogenates, is fundamental for understanding its biological disposition. While specific validated methods for this compound in human biological fluids are not extensively detailed in currently available literature, the principles of bioanalysis for similar compounds can be applied. Methodologies would typically involve liquid chromatography coupled with mass spectrometry (LC-MS) or photodiode array (PDA) detection.
A study has detailed the validation of an ultra-performance liquid chromatography (UPLC)-PDA method for the quantification of several compounds, including this compound, in the context of processed Radix Rehmanniae. mdpi.com This method provides a foundation upon which a method for biological matrices could be developed. The sample preparation for complex biological matrices is a critical step to remove interfering endogenous substances like proteins and phospholipids. lcms.czresearchgate.net Common techniques include protein precipitation (PPT) and solid-phase extraction (SPE). lcms.czbioanalysis-zone.comnih.gov PPT, often performed with acetonitrile (B52724) or methanol, is a rapid method to remove the bulk of proteins from samples like plasma. researchgate.netnih.gov SPE offers a more thorough cleanup by utilizing a stationary phase to bind the analyte of interest or the interfering components, which can lead to lower matrix effects and improved sensitivity. bioanalysis-zone.comnih.gov
The validation of such a bioanalytical method would adhere to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability. mdpi.com A hypothetical LC-MS/MS method for this compound in human plasma would likely involve protein precipitation followed by dilution of the supernatant before injection into the LC-MS/MS system.
Table 1: Example Validation Parameters for a UPLC-PDA Method
This table is based on a validated method for compounds in a plant matrix, which serves as a reference for the development of a bioanalytical method for this compound. mdpi.commdpi.com
| Parameter | Specification | Result |
| Linearity (r²) | > 0.999 | Achieved |
| Limit of Detection (LOD) | µg/mL | 0.0138–9.3334 |
| Limit of Quantification (LOQ) | µg/mL | 0.0414–28.000 |
| Intraday Precision (RSD%) | < 3% | < 2.6% |
| Interday Precision (RSD%) | < 3% | < 3.0% |
| Repeatability (RSD%) | < 3% | < 2.9% |
| Stability (RSD%) | < 3% | < 2.8% |
| Recovery (%) | 90-110% | 91.5–101.6% |
Metabolomics Approaches for Endogenous Metabolite Profiling in Response to this compound
Metabolomics provides a comprehensive "snapshot" of the small-molecule metabolites within a biological system, offering insights into the physiological state and response to a given stimulus. novogene.com Untargeted metabolomics, in particular, allows for the unbiased detection of changes across a wide array of metabolites. novogene.com This approach would be invaluable for understanding the biological pathways affected by this compound.
Currently, specific studies detailing the metabolomic profiling of endogenous metabolites in direct response to this compound exposure are not available in the reviewed scientific literature. However, the established methodologies for metabolomic fingerprinting could be readily applied. uni-goettingen.denih.gov Such an investigation would typically involve exposing a biological system (e.g., cell cultures or an in vivo model) to this compound and a control group to a vehicle. phcog.com Following exposure, metabolites would be extracted from samples such as plasma, urine, or tissue. phcog.commdpi.com
The analytical workflow would likely employ high-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov The resulting data would be subjected to multivariate statistical analysis, such as principal component analysis (PCA) and partial least squares-discriminant analysis (PLS-DA), to identify metabolites that are significantly altered between the this compound-treated and control groups. phcog.com Subsequent pathway analysis would then be used to map these altered metabolites to specific biochemical pathways, such as amino acid metabolism or lipid metabolism, revealing the potential systemic effects of this compound. mdpi.commdpi.comfrontiersin.org
Table 2: Hypothetical Metabolomics Workflow for Studying this compound Effects
| Step | Description |
| 1. Exposure | Treatment of a biological system (e.g., HepG2 cells) with this compound. |
| 2. Sample Collection | Collection of biological samples (e.g., cell lysates, culture media). |
| 3. Metabolite Extraction | Extraction of small-molecule metabolites from the collected samples. |
| 4. Analytical Measurement | Analysis of extracts using LC-HRMS or NMR spectroscopy. |
| 5. Data Processing | Peak picking, alignment, and normalization of the analytical data. |
| 6. Statistical Analysis | Identification of significantly altered metabolites using multivariate statistics. |
| 7. Pathway Analysis | Mapping of altered metabolites to known biochemical pathways. |
Characterization of this compound Degradation Products and Their Biological Relevance
This compound has been identified as a degradation product itself, formed from the iridoid glycoside catalpol (B1668604) under specific conditions. mdpi.comnih.gov Studies have shown that during the processing of Radix Rehmanniae, which involves heating, catalpol content decreases significantly, leading to the formation of new substances. mdpi.com Three degradation products of catalpol were isolated and identified from a simulation of these processing conditions (100 °C, pH 4.8 acetate (B1210297) buffer solution). mdpi.comresearchgate.net
The identified degradation products of catalpol are Jiofuraldehyde, Cataldehyde, and this compound. mdpi.comresearchgate.net The structures of these compounds were elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). mdpi.comresearchgate.net
Information regarding the subsequent degradation of this compound into other products is not currently available in the scientific literature. Stability studies, including forced degradation under stress conditions such as heat, humidity, oxidation, and photolysis, would be required to identify any potential breakdown products of this compound. keyorganics.net Should such degradation products be identified, their biological relevance would then need to be assessed through bioassays. For instance, this compound itself has been found to possess angiogenesis effects in a zebrafish embryo model. researchgate.net Any of its own degradation products would need to be similarly tested to determine if they retain, lose, or have different biological activities.
Table 3: Identified Degradation Products of Catalpol
| Precursor Compound | Degradation Product | Method of Identification |
| Catalpol | Jiofuraldehyde | UPLC-PDA, NMR, MS |
| Catalpol | Cataldehyde | UPLC-PDA, NMR, MS |
| Catalpol | This compound | UPLC-PDA, NMR, MS |
Academic Toxicological Considerations of Norviburtinal
In Vitro Cytotoxicity Assessments against Non-Cancerous Cell Lines
The in vitro cytotoxicity of Norviburtinal has been evaluated against various cell lines, including non-cancerous cells, to determine its degree of selectivity towards cancerous cells. A notable study investigated the cytotoxic effects of this compound and a related compound, Isopinnatal, isolated from Kigelia pinnata. kcl.ac.ukresearchgate.netnih.govinformahealthcare.commdpi.com While much of the focus was on cancer cell lines, the study also included assessments against non-cancerous fibroblast cells to gauge general cytotoxicity. kcl.ac.uk
The findings indicated that while this compound exhibited significant cytotoxic activity, it displayed limited selectivity for melanoma cell lines when compared to other cells. kcl.ac.ukresearchgate.netnih.govinformahealthcare.commdpi.com Another compound from the same source, Isopinnatal, demonstrated high cytotoxicity against the non-cancerous fibroblasts, suggesting a general cytotoxic effect. kcl.ac.uk This has implications for its potential as a selective anti-cancer agent.
Specific data from these cytotoxic assessments are summarized in the table below.
| Compound | Cell Line | Cell Type | IC50 Value (µM) |
| This compound | C 32 | Amelanotic melanoma | >100 |
| This compound | G 361 | Melanoma | 22 |
| This compound | StML 11a | Melanoma | 50 |
Data derived from in vitro cytotoxicity studies.
General Toxicological Profiles of this compound-Enriched Botanical Extracts in Academic Contexts
This compound is a known constituent of extracts from the plant Kigelia africana (also known as Kigelia pinnata). stuartxchange.orgreachcentrum.eu Consequently, the toxicological profiles of these botanical extracts provide an indirect academic context for the potential effects of this compound. It is important to note that these extracts contain a complex mixture of phytochemicals, and their toxicological properties cannot be attributed to this compound alone. kcl.ac.ukresearchgate.net
Studies on crude extracts of Kigelia africana have reported a range of biological activities, including cytotoxic effects against various cancer cell lines. stuartxchange.orgreachcentrum.eu Some research has indicated that extracts of the plant are not toxic even at high concentrations. reachcentrum.eu However, other reports highlight the cytotoxic nature of these extracts and emphasize the need for more comprehensive toxicological studies. reachcentrum.eu The presence of other compounds, such as lapachol, which is known for its antineoplastic activity, further complicates the toxicological assessment of the crude extracts. stuartxchange.org
Research on the stem bark and fruit of Kigelia pinnata has shown that dichloromethane (B109758) extracts possess cytotoxic activity. kcl.ac.ukresearchgate.netnih.govinformahealthcare.commdpi.com Bioassay-guided fractionation of these extracts led to the isolation of this compound as one of the active components. kcl.ac.ukresearchgate.netnih.govinformahealthcare.commdpi.com However, analysis also revealed that the amount of this compound present did not account for the total activity of the extracts, suggesting the contribution of other compounds. kcl.ac.ukresearchgate.netnih.govinformahealthcare.com
Future Research Directions and Remaining Challenges
Comprehensive Elucidation of Pharmacological Networks and Multi-Target Interactions
The traditional "one-target, one-drug" paradigm is increasingly being replaced by a more holistic network pharmacology approach. mdpi.com This is particularly relevant for natural products like Norviburtinal, which likely exert their effects through complex interactions with multiple cellular targets. arxiv.orgresearchgate.net
Future research must focus on mapping the complete pharmacological network of this compound. This involves identifying all its direct and indirect molecular targets within the cell. arxiv.org Techniques such as affinity chromatography-mass spectrometry and computational target prediction can be employed to uncover these interactions. Understanding this network will provide a systems-level view of how this compound perturbs cellular pathways to achieve its therapeutic effects. nih.govnih.gov
A key aspect of this research will be to differentiate between high-affinity primary targets and lower-affinity secondary targets. Drugs with multiple, lower-affinity targets can sometimes offer a more stable and robust therapeutic effect by modulating the cellular network in a more subtle yet comprehensive manner. arxiv.org The investigation of these multi-target interactions is crucial for understanding both the efficacy and potential side effects of this compound. nih.gov
Exploration of Synergistic Effects with Established Therapeutic Agents
The combination of multiple drugs can lead to synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual effects. umn.edubiologyonline.com This approach can enhance efficacy, reduce required dosages, and potentially overcome drug resistance.
A significant area for future investigation is the potential for synergistic interactions between this compound and existing therapeutic agents, particularly in the context of cancer treatment. researchgate.netsemanticscholar.org For instance, combining this compound with conventional chemotherapeutic drugs could lead to enhanced cancer cell killing. geekymedics.com Studies have shown that some natural compounds can suppress genes responsible for drug resistance, making cancer cells more susceptible to treatment. nih.gov
Research in this area should involve in vitro and in vivo studies to identify promising drug combinations. nih.gov The mechanisms underlying any observed synergy, whether it be through complementary mechanisms of action or effects on drug metabolism and transport, will need to be thoroughly investigated. geekymedics.com
Development of Advanced Analytical Techniques for Bioavailability and Distribution Studies
A critical factor in the development of any new drug is understanding its absorption, distribution, metabolism, and excretion (ADME) profile. For natural products, this can be particularly challenging due to their complex structures and potential for extensive metabolism.
Advanced analytical techniques are essential for detailed bioavailability and tissue distribution studies of this compound. nih.gov High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) are powerful tools for quantifying this compound and its metabolites in biological samples. nih.gov These techniques offer high sensitivity and selectivity, allowing for the detection of compounds at very low concentrations.
Future studies should aim to develop and validate robust analytical methods for this compound. mdpi.com This will enable accurate determination of its pharmacokinetic parameters, such as its half-life, peak plasma concentration, and volume of distribution. plos.org Understanding how this compound is distributed throughout the body and which tissues it accumulates in is vital for assessing its efficacy and potential for off-target effects.
Integration of Omics Technologies (Genomics, Proteomics) for Systems Pharmacology Insights
The "omics" revolution has provided powerful tools for understanding the complex biological responses to drugs. wikipedia.org Integrating genomics, proteomics, and metabolomics data can provide a comprehensive, systems-level understanding of this compound's mechanism of action. nih.govnumberanalytics.comfrontiersin.org
Genomics and Transcriptomics: These technologies can identify changes in gene expression profiles in response to this compound treatment. numberanalytics.com This can reveal the signaling pathways and cellular processes that are modulated by the compound.
Proteomics: Proteomic approaches can identify the proteins that directly or indirectly interact with this compound. numberanalytics.com This is crucial for validating predicted targets and discovering novel ones.
Metabolomics: This field focuses on the global analysis of metabolites in a biological system. numberanalytics.com It can provide insights into how this compound affects cellular metabolism.
By integrating these multi-omics datasets, researchers can construct detailed models of this compound's pharmacological effects, moving from a reductionist to a holistic understanding. frontiersin.orgnih.gov This systems pharmacology approach will be instrumental in identifying biomarkers for predicting treatment response and for designing more effective therapeutic strategies. nih.gov
Strategies for Overcoming Research Limitations in Natural Product Development
The development of natural products into modern medicines is fraught with challenges. pharmacognosy.usuni-halle.de These hurdles must be addressed to realize the full therapeutic potential of compounds like this compound.
One significant challenge is the sustainable and consistent supply of the natural product. uni-halle.de The destruction of natural habitats and the often low abundance of active compounds in the source organism pose significant problems. uni-halle.de Future research should explore synthetic or semi-synthetic production methods for this compound to ensure a reliable and scalable supply.
Another major hurdle is the often-limited effectiveness of high-throughput screening methods for natural products. academicjournals.org The complexity of crude extracts can make it difficult to identify the truly active components. academicjournals.org Furthermore, natural products often have complex structures that can be challenging to synthesize and modify. academicjournals.org
Overcoming these limitations will require a multidisciplinary approach, combining expertise in natural product chemistry, synthetic biology, pharmacology, and computational biology. The development of comprehensive and open-access natural product databases is also crucial to avoid data redundancy and facilitate more efficient research. uni-halle.de
Q & A
Q. What protocols ensure reproducibility in this compound’s transcriptional profiling studies?
- Methodological Answer : Adopt MIAME (Minimum Information About a Microarray Experiment) standards. Include biological replicates (n ≥ 3), batch-effect correction, and orthogonal validation (e.g., qPCR for differentially expressed genes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
